(3S,4R)-1-tert-butyl 3-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate

Description

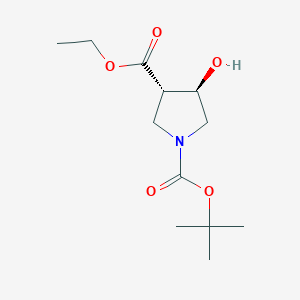

This compound (CAS: 849935-85-9, MFCD12756145) is a pyrrolidine-based dicarboxylate ester with a hydroxyl group at the 4-position and tert-butyl/ethyl ester groups at the 1- and 3-positions, respectively. Its stereochemistry (3S,4R) is critical for its physicochemical and biological properties. It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and chiral catalysts .

Properties

IUPAC Name |

1-O-tert-butyl 3-O-ethyl (3S,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-5-17-10(15)8-6-13(7-9(8)14)11(16)18-12(2,3)4/h8-9,14H,5-7H2,1-4H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBUFXKTKCCCKA-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CN(C[C@@H]1O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3S,4R)-1-tert-butyl 3-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate is a chiral compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse pharmacological properties. The specific stereochemistry of this compound is crucial as it influences its biological interactions and efficacy.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 259.30 g/mol. The structure features a pyrrolidine ring with two carboxylate groups and a hydroxyl group, contributing to its potential reactivity and biological activity.

Biological Activity

Research into the biological activity of this compound is still emerging. However, several studies highlight its potential applications in various therapeutic areas:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structural features may exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis. For instance, derivatives of hydroxamic acids have shown significant antitumor activity against various cancer cell lines by acting as histone deacetylase (HDAC) inhibitors .

- Neuroprotective Effects : Some pyrrolidine derivatives are being investigated for their neuroprotective properties. These compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .

Case Study 2: Antimicrobial Activity

Research on related pyrrolidine compounds indicates potential antimicrobial effects. Compounds with similar functionalities have been shown to disrupt bacterial biofilms and exhibit activity against various pathogens . This suggests that this compound could also possess antimicrobial properties.

Comparative Analysis of Similar Compounds

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (3S,4R)-1-tert-butyl 3-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate is in medicinal chemistry, particularly as a chiral building block for drug synthesis. Its unique stereochemistry allows it to serve as an intermediate in the development of pharmaceuticals targeting various conditions.

Case Study: Antihypertensive Agents

Recent studies have explored the use of this compound in synthesizing antihypertensive agents. The pyrrolidine ring structure contributes to the bioactivity of these compounds, enhancing their efficacy in lowering blood pressure by modulating vascular resistance.

Organic Synthesis

The compound is also utilized in organic synthesis as a versatile reagent. Its ability to undergo various chemical transformations makes it valuable for creating complex molecules.

Synthetic Pathways:

- Asymmetric Synthesis: The compound can be employed in asymmetric synthesis reactions due to its chiral nature, facilitating the production of enantiomerically pure substances.

- Functionalization Reactions: It can participate in functionalization reactions such as acylation and alkylation, expanding its utility in synthetic methodologies.

Potential Therapeutic Uses

Emerging research indicates potential therapeutic applications for this compound beyond its role as a synthetic intermediate.

Neuroprotective Effects:

Preliminary studies suggest that this compound may exhibit neuroprotective effects, making it a candidate for further investigation in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is thought to involve modulation of neurotransmitter systems and reduction of oxidative stress.

Comparison with Similar Compounds

Stereoisomers and Positional Analogs

Functional Group Variations

- Pyridine Derivatives: (±)-trans-1-tert-Butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate (CAS: 1228070-72-1) features a chloropyridinyl substituent, increasing molecular weight (354.83 g/mol) and electronic complexity. Such derivatives are explored in kinase inhibitors .

- Piperidine Analogs: 1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate (CAS: Not specified) replaces pyrrolidine with a piperidine ring, altering ring strain and conformational flexibility. The ketone group at position 4 increases polarity .

Substituent Effects on Physicochemical Properties

Key Research Findings

- Stereochemical Impact : The (3S,4R) configuration of the target compound is critical for its role in asymmetric synthesis, as evidenced by the distinct enantiomeric ratios (e.g., 53:47) observed in related pyrrolidine derivatives during synthesis .

- Biological Relevance : Analogs with pyridine or naphthyridine moieties exhibit enhanced binding to enzymatic pockets due to aromatic stacking interactions, as seen in kinase inhibitor studies .

- Safety Profiles: The 4-amino analog (CAS: 955422-25-0) carries hazard statements H302 (harmful if swallowed) and H319 (causes eye irritation), highlighting the need for careful handling compared to the hydroxylated target compound .

Preparation Methods

Starting Materials and Key Intermediates

A common approach begins with protected 4-oxopyrrolidine derivatives or 4-hydroxypyrrolidine precursors. For example, 1-tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate (a 4-keto derivative) can be used as a precursor, which upon stereoselective reduction yields the 4-hydroxy compound.

Stereoselective Reduction of 4-Oxopyrrolidine Derivative

- The 4-oxo group in the pyrrolidine ring is stereoselectively reduced to the 4-hydroxy group.

- Catalytic hydrogenation or hydride reduction methods can be employed.

- The reduction must be controlled to yield the (3S,4R) stereochemistry.

- For example, catalytic hydrogenation using palladium on activated charcoal under hydrogen atmosphere (e.g., 50 psi, 40 °C) in ethanol has been reported for related compounds, achieving high yields and stereoselectivity.

Protection and Esterification Steps

- The nitrogen atom is protected as a tert-butyl carbamate (Boc group), which is stable under reduction conditions.

- The 3-position carboxylate is esterified as an ethyl ester.

- These ester groups are introduced either prior to ring formation or via selective esterification reactions on the pyrrolidine ring.

Alternative Synthetic Routes

- Starting from 4-hydroxy-L-proline derivatives, selective esterification and protection steps can be used to obtain the target compound.

- Automated radiosynthesis methods for related fluorinated derivatives indicate that nucleophilic substitution and mild deprotection strategies are applicable for functionalization of the 4-hydroxy position, suggesting similar mild conditions can be used for this compound.

Reaction Conditions and Yields

Analytical and Characterization Data

- The product is typically characterized by NMR spectroscopy confirming the stereochemistry and functional groups.

- Physical properties such as density (~1.2 g/cm³), boiling point (~350 °C), and purity (≥95%) are consistent with literature values.

- Optical rotation and chromatographic purity data confirm stereochemical integrity.

Summary of Preparation Methodology

The preparation of this compound is best achieved via stereoselective reduction of a 4-oxopyrrolidine precursor bearing the appropriate Boc and ethyl ester protecting groups. The key step is the catalytic hydrogenation under controlled conditions to install the 4-hydroxy group with the desired stereochemistry. Subsequent purification yields a high-purity compound suitable for research applications.

This synthesis approach is supported by multiple research findings and patents, emphasizing the use of palladium-catalyzed hydrogenation and careful protection strategies to maintain stereochemical fidelity and functional group integrity. The methods are robust, scalable, and have been validated by analytical data consistent with the compound’s identity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing (3S,4R)-1-tert-butyl 3-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate, and how are stereochemical outcomes controlled?

- Methodology : A common approach involves multi-step protection/deprotection strategies. For example, hydroxyl groups are often protected using tert-butoxycarbonyl (Boc) groups under anhydrous conditions (e.g., CH₂Cl₂, N₂ atmosphere) to prevent hydrolysis. Stereochemical control is achieved via chiral catalysts or enzymatic resolution. A related synthesis for a pyrrolidine derivative used Boc protection under anhydrous CH₂Cl₂ with triethylamine as a base .

- Key Considerations : Monitor reaction progress via TLC or HPLC to ensure regioselectivity. Use chiral HPLC or polarimetry to confirm stereochemical purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.